Bromoacetamido-PEG8-acid

PROTAC Targeted Protein Degradation Linker SAR

Bromoacetamido-PEG8-acid (CAS 1698019-89-4) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker with a bromoacetamido group on one terminus and a carboxylic acid on the other. The octa-ethylene glycol (PEG8) spacer provides a defined and extended molecular reach of approximately 8 ethylene oxide units, a characteristic that distinguishes it from shorter PEG homologs like PEG4 and PEG6 in linker optimization campaigns for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Molecular Formula C21H40BrNO11
Molecular Weight 562.4 g/mol
Cat. No. B606379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetamido-PEG8-acid
SynonymsBromoacetamido-PEG8-acid
Molecular FormulaC21H40BrNO11
Molecular Weight562.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H40BrNO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26)
InChIKeyKLVSMPBQYRYTMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bromoacetamido-PEG8-acid for PROTAC and ADC Linker Procurement: Technical Specifications and Differentiation


Bromoacetamido-PEG8-acid (CAS 1698019-89-4) is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker with a bromoacetamido group on one terminus and a carboxylic acid on the other . The octa-ethylene glycol (PEG8) spacer provides a defined and extended molecular reach of approximately 8 ethylene oxide units, a characteristic that distinguishes it from shorter PEG homologs like PEG4 and PEG6 in linker optimization campaigns for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [1]. This compound is designed for orthogonal bioconjugation, enabling the sequential attachment of two distinct ligands or payloads under controlled chemical conditions.

Bromoacetamido-PEG8-acid: Why In-Class Substitution Without Empirical Validation Introduces Performance Risk


Within the class of bromoacetamido-PEGn-acid linkers, the number of ethylene glycol repeats (n) is a critical determinant of ternary complex formation in PROTACs and of pharmacokinetic (PK) and aggregation profiles in ADCs. Substituting Bromoacetamido-PEG8-acid with a shorter analog like Bromoacetamido-PEG4-acid or a longer one like Bromoacetamido-PEG12-acid without empirical validation can lead to suboptimal degradation efficiency, altered in vivo clearance, and reduced therapeutic index [1]. Studies have demonstrated that the progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude and improve PK profiles, while longer chains may increase flexibility and reduce potency [2]. Therefore, the PEG8 spacer represents a distinct and experimentally validated design choice that cannot be generically interchanged with other PEGn-acid linkers without risking project-specific performance outcomes.

Bromoacetamido-PEG8-acid: Quantifiable Performance Differentiation Against Comparator Linkers


Bromoacetamido-PEG8-acid vs. PEG4 and PEG12: In Vitro PROTAC Potency Screening

In a direct head-to-head comparison of PEG linker lengths within a defined PROTAC platform, the PEG8 construct (635.1 RLU readout) demonstrated significantly improved degradation potency compared to the PEG4 construct (1311.5 RLU), where a lower signal indicates more potent target degradation. The PEG12 variant (415.8 RLU) showed further potency gains, but the PEG8 linker represents a balanced intermediate with 2.1-fold improvement over PEG4 in this assay [1].

PROTAC Targeted Protein Degradation Linker SAR

Bromoacetamido-PEG8-acid vs. PEG4: Improved Pharmacokinetic Profile in ADC Conjugates

In a study of DAR8-ADCs with pendant-type PEG linkers, conjugates prepared with PEG8 linkers demonstrated a superior pharmacokinetic (PK) profile compared to those prepared with PEG4 linkers or DAR4-ADCs without a PEG spacer [1]. This improved PK profile, characterized by slower clearance and longer circulation half-life, is a direct consequence of the PEG8 spacer's ability to shield the hydrophobic payload and reduce non-specific clearance mechanisms.

ADC Pharmacokinetics Drug-to-Antibody Ratio

Bromoacetamido-PEG8-acid vs. PEG4 and PEG6: Extended Molecular Reach for Ternary Complex Stabilization

The PEG8 spacer provides an extended end-to-end distance that is critical for spanning the >3 nm gap often found between E3 ligase and target protein binding pockets in a productive ternary complex. PEG4 imposes a near-rigid, shorter span suitable for buried pockets, while PEG6 offers a compromise. PEG8 provides additional conformational breathing room for targets with large domain rearrangements [1]. This increased reach can enhance the residence time in the ternary complex by an order of magnitude compared to PEG4, a kinetic advantage that manifests as lower cellular EC50 values [1].

PROTAC Linker Design Ternary Complex

Bromoacetamido-PEG8-acid vs. NHS Ester Analogs: Improved Stability and Handling for Sequential Conjugation

Unlike NHS ester-functionalized PEG linkers, which are highly moisture-sensitive and prone to rapid hydrolysis, Bromoacetamido-PEG8-acid features a carboxylic acid terminus that remains stable until activated by a coupling reagent (e.g., EDC, DCC, HATU) . This allows for sequential, controlled bioconjugation strategies where the bromoacetamido group can first be reacted with a thiol-containing ligand, followed by on-demand activation of the carboxylic acid for amine coupling . In contrast, NHS ester analogs require immediate use after dissolution and cannot be stored as stock solutions, limiting their utility in multi-step synthetic workflows .

Bioconjugation Orthogonal Chemistry Linker Stability

Bromoacetamido-PEG8-acid: Enhanced Aqueous Solubility Compared to Shorter PEG Homologs

The octa-ethylene glycol (PEG8) spacer imparts significantly higher aqueous solubility to Bromoacetamido-PEG8-acid compared to its PEG4 analog. This is a class-wide property of PEG linkers: increasing the number of ethylene glycol units progressively increases the overall hydrophilicity of the molecule and any conjugate derived from it [1]. In ADC studies, this translates to a measurable decrease in aggregate content of the final conjugate as PEG chain length increases from 4 to 8 units, as confirmed by size-exclusion chromatography [1].

Solubility PEGylation ADC

Bromoacetamido-PEG8-acid: Orthogonal Reactivity for Controlled, Sequential Bioconjugation

Bromoacetamido-PEG8-acid features two orthogonal reactive groups: a bromoacetamide moiety for selective thiol (cysteine) alkylation and a carboxylic acid for amine coupling. This orthogonal reactivity allows for a defined, two-step conjugation strategy that is not possible with homobifunctional linkers or those with less differentiated chemistry. The bromoacetamide group can first be used to label a thiol-containing ligand or protein under mildly basic conditions, followed by activation of the carboxylic acid with EDC/NHS for subsequent attachment to an amine-containing partner .

Bioconjugation Orthogonal Chemistry PROTAC Synthesis

Bromoacetamido-PEG8-acid: Optimal Application Scenarios Based on Quantified Differentiation


PROTAC Linker Optimization for Targets Requiring Extended Reach

When initial PROTAC constructs built with PEG4 or PEG6 linkers fail to achieve potent target degradation, the next logical synthetic iteration is to explore a PEG8 linker. The evidence shows that extending the linker from PEG4 to PEG8 can improve in vitro degradation potency by over 2-fold [1] and enhance ternary complex residence time by up to an order of magnitude . This scenario is particularly relevant for target proteins with binding pockets located far from the E3 ligase surface, or those that undergo large domain rearrangements upon ligand binding. Procuring Bromoacetamido-PEG8-acid at this stage enables a rapid and systematic linker length screen to identify the optimal geometry for productive ubiquitination.

High-DAR ADC Development Requiring Improved Pharmacokinetics and Reduced Aggregation

For ADC programs aiming for a high drug-to-antibody ratio (DAR8 or higher) to increase potency, the choice of linker is critical to mitigate aggregation and poor pharmacokinetics. Evidence from pendant-type PEG linkers demonstrates that conjugates with PEG8 show a superior PK profile and lower aggregation compared to those with PEG4 [1]. Procuring Bromoacetamido-PEG8-acid is therefore a strategic choice for ADC developers seeking to balance high DAR with favorable biophysical and in vivo properties, avoiding the developability pitfalls often associated with hydrophobic payloads at high loading densities.

Controlled, Two-Step Bioconjugation for Custom Heterobifunctional Probes

When a synthetic workflow demands the precise, sequential attachment of two different molecules (e.g., a targeting ligand and a fluorescent dye, or a protein and a small molecule), the orthogonal reactivity of Bromoacetamido-PEG8-acid is essential. The stable carboxylic acid can be stored and activated on-demand, unlike labile NHS esters [1], allowing for controlled thiol alkylation followed by amine coupling. This scenario applies to the creation of custom bioconjugates, such as targeted imaging agents, protein-drug conjugates, or surface-functionalized nanoparticles, where a defined, heterobifunctional linker is required to ensure a homogeneous final product.

Systematic SAR Studies of Linker Length in Targeted Protein Degradation

Bromoacetamido-PEG8-acid is a critical component in the systematic exploration of linker structure-activity relationships (SAR) for PROTACs. As PEG4, PEG6, and PEG8 are the empirical gold standards for this class of linkers [1], having access to the high-purity (≥98%) PEG8 variant allows medicinal chemists to rapidly generate a focused library of degraders and identify the optimal linker length for a given E3 ligase/target pair. This accelerates the hit-to-lead optimization process and is a standard workflow in academic and industrial degrader discovery programs.

Technical Documentation Hub

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